molecular formula C21H22FN5O B2746625 N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)quinoxaline-2-carboxamide CAS No. 1210999-80-6

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)quinoxaline-2-carboxamide

Cat. No. B2746625
CAS RN: 1210999-80-6
M. Wt: 379.439
InChI Key: XQIKQIFLCVGQHS-UHFFFAOYSA-N
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Description

“N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)quinoxaline-2-carboxamide” is a chemical compound with the molecular formula C21H22FN5O and a molecular weight of 379.439. It’s a part of a class of compounds that have been studied for their inhibitory effects on Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .


Synthesis Analysis

The synthesis of such compounds involves complex organic chemistry procedures. In a study, a series of analogues were synthesized and their structure-activity relationship was studied . The results showed that the presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring was essential for the inhibitory effects on ENT1 and ENT2 .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a quinoxaline core and a fluorophenyl piperazine moiety. The exact structure can be determined using various spectral analysis techniques such as FTIR, UV-Vis, 1H NMR, and 13C NMR .

Scientific Research Applications

  • Antimicrobial and Antitubercular Properties Research on piperazine and pyrazole derivatives has highlighted their potential antimicrobial and antitubercular properties. Investigating this compound’s effects on bacterial growth and resistance mechanisms could provide valuable insights for developing novel antibiotics.
  • Inhibition of Equilibrative Nucleoside Transporters (ENTs)

    • ENTs play a crucial role in nucleotide synthesis, adenosine regulation, and chemotherapy. Previous studies have shown that N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)quinoxaline-2-carboxamide is a selective inhibitor of ENT2, making it a promising candidate for modulating nucleoside transport .
    • Structure-activity relationship studies have revealed key features necessary for inhibitory effects on both ENT1 and ENT2. These include the presence of a halogen substitute near the fluorophenyl moiety and specific modifications to the benzene ring .

    Urease Inhibition

    • While not directly studied for urease inhibition, the structural features of this compound may warrant investigation in this context .

    Molecular Hybrid Synthesis

    • Considering its benzimidazole-like structure, this compound could serve as a scaffold for designing novel molecular hybrids. Researchers might explore its derivatives for antimicrobial activity and biofilm inhibition .
  • Drug Delivery Systems The piperazine moiety in the compound could be exploited for drug delivery. Piperazine derivatives have been investigated as carriers for targeted drug delivery.

Mechanism of Action

Target of Action

The primary target of N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)quinoxaline-2-carboxamide is the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . This compound is a novel inhibitor of ENTs, showing more selectivity to ENT2 than to ENT1 .

Mode of Action

The compound interacts with its targets, the ENTs, by inhibiting their function . It reduces the maximum rate of uridine uptake (Vmax) in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating a non-competitive inhibition .

Biochemical Pathways

The compound affects the biochemical pathways involving nucleoside transport. ENTs are involved in the transport of nucleosides across the cell membrane, which is crucial for nucleotide synthesis and regulation of adenosine function . By inhibiting ENTs, the compound disrupts these pathways, potentially affecting cellular processes that depend on nucleotide synthesis and adenosine regulation .

Pharmacokinetics

The compound’s irreversible and non-competitive inhibition of ents suggests that it may have a prolonged effect in the body .

Result of Action

The primary result of the compound’s action is the inhibition of ENTs, leading to disrupted nucleoside transport . This can affect various cellular processes, including nucleotide synthesis and adenosine regulation . The specific molecular and cellular effects would depend on the particular cell type and its reliance on these processes.

properties

IUPAC Name

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]quinoxaline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN5O/c22-16-5-1-4-8-20(16)27-13-11-26(12-14-27)10-9-23-21(28)19-15-24-17-6-2-3-7-18(17)25-19/h1-8,15H,9-14H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQIKQIFLCVGQHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)C2=NC3=CC=CC=C3N=C2)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)quinoxaline-2-carboxamide

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